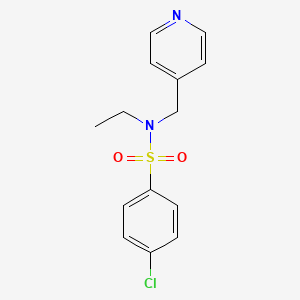

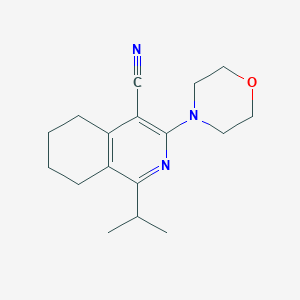

![molecular formula C16H13FN2O2 B5706497 3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)

3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

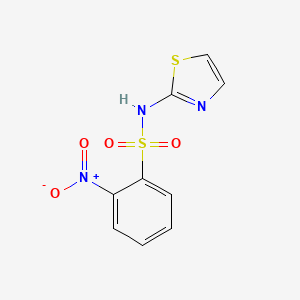

“3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone” is a chemical compound with the linear formula C16H13FN2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of quinazolinone derivatives like “3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone” often involves amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These anthranilates then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution affords the quinazolinone derivatives .Chemical Reactions Analysis

Quinazolinone derivatives exhibit a diverse range of chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction are some of the chemical reactions associated with quinazolinone derivatives .Aplicaciones Científicas De Investigación

Anticancer Properties

Anticonvulsant Activity

Anti-inflammatory Effects

Neuroprotective Properties

Antibacterial Activity

Analgesic and Anti-inflammatory Effects

If you need more information or have additional queries, feel free to ask! 😊

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

A structurally similar compound, 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[45]decane-2,4-dione, has been synthesized and evaluated for anticonvulsant activity . It’s possible that 3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone may interact with its targets in a similar manner, but this requires further investigation.

Result of Action

The structurally similar compound mentioned earlier showed significant protective effects on seizures when compared with the standard drug phenytoin

Propiedades

IUPAC Name |

3-[2-(4-fluorophenoxy)ethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c17-12-5-7-13(8-6-12)21-10-9-19-11-18-15-4-2-1-3-14(15)16(19)20/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBQVTXTYHOIAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Fluorophenoxy)ethyl]-4(3H)-quinazolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)

![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)

![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)

![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)